
Ethyl (S)-(+)-mandelate
Overview
Description
Ethyl (S)-(+)-mandelate is the ethyl ester of (S)-mandelic acid, a chiral α-hydroxy carboxylic acid derivative. Its structure comprises a phenyl group, a hydroxyl group, and an ethyl ester moiety, conferring both lipophilicity and stereochemical utility. Key applications include:
- Chiral Auxiliary: this compound directs stereoselectivity in glycosylation reactions, enabling high α-anomeric selectivity when used in glycosyl donors .
- Enzymatic Substrate: It serves as a substrate for mandelate dehydrogenase (MDH), which oxidizes it to benzoylformate .
- Material Science: Used in chiral crystalline sponges for enantiomer resolution, achieving up to 78.4% enantiomeric excess (e.e.) for the S-isomer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (S)-(+)-mandelate can be synthesized through several methods. One common approach involves the esterification of (S)-(+)-mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of ethyl chloroformate and (S)-(+)-mandelic acid in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl (S)-(+)-mandelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to this compound alcohol using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Pharmaceutical Applications
Chiral Building Block
Ethyl (S)-(+)-mandelate serves as a crucial starting material for synthesizing various pharmaceutical compounds. Notably, it is used in the preparation of N-benzyl 2-phenylacetamide derivatives, which exhibit potent anticonvulsant activity . These derivatives are essential in developing new medications for epilepsy and other neurological disorders.
Anticonvulsant Agents
Research indicates that functionalized N-benzyl 2-acetamidoacetamides derived from this compound have demonstrated significant anticonvulsant properties . This application highlights the compound's importance in developing effective treatments for seizure disorders.
Enzymatic Applications
Substrate for Enzymes
this compound is utilized as a substrate in enzymatic reactions. For instance, it acts as a substrate for mandelate dehydrogenase from Pseudomonas putida, which oxidizes (S)-mandelate to benzoylformate . This reaction is critical for understanding the enzyme's mechanism and potential applications in biocatalysis.
Biocatalytic Processes
The compound is also involved in biocatalytic processes, where it can be produced through microbial transformation using Saccharomyces cerevisiae as a biocatalyst. This method offers advantages such as mild reaction conditions, high optical purity, and cost-effectiveness for large-scale production .
Synthesis of Other Compounds
Asymmetric Synthesis
this compound is pivotal in asymmetric synthesis, where it aids in creating optically active compounds. Its chiral nature allows chemists to produce enantiomerically pure products, which are essential in the pharmaceutical industry .
Functionalization of Mandelic Acid Derivatives
The compound can be further functionalized to yield various mandelic acid derivatives, enhancing its utility in organic synthesis and medicinal chemistry .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of ethyl (S)-(+)-mandelate primarily involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce (S)-(+)-mandelic acid and ethanol. This process is stereospecific, with the enzyme recognizing and selectively acting on the (S)-(+)-enantiomer. The resulting (S)-(+)-mandelic acid can further participate in various metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (S)-(+)-Mandelate
- Structural Difference : Methyl ester instead of ethyl.
- Reactivity : Both methyl and ethyl esters are substrates for MDH, but the ethyl ester exhibits slightly lower binding affinity, likely due to steric effects .
- Applications : Methyl mandelate is a precursor in synthesizing chiral auxiliaries like (S)-HYTRA, whereas the ethyl variant is preferred in glycosylation due to milder removal conditions .
- Enantioselectivity : In chiral frameworks, methyl mandelate achieves 82.6% e.e. for the S-isomer, marginally higher than ethyl mandelate (78.4% e.e.), suggesting subtle differences in host-guest interactions .
Isopropyl Mandelate
- Structural Difference : Bulkier isopropyl ester (C11H14O3 vs. C9H10O3 for ethyl) .
- Synthetic Utility: Limited evidence in catalysis, but larger esters may hinder participation in sterically sensitive reactions (e.g., enzymatic reductions) compared to ethyl or methyl analogs.
Ethyl (R)-(–)-Mandelate
- Stereochemical Contrast : Enantiomeric counterpart of this compound.
- Glycosylation: The (R)-enantiomer reverses anomeric selectivity, favoring β-linked disaccharides, whereas the (S)-form yields α-linked products .
- Enzymatic Behavior : Mandelate racemase interconverts (R)- and (S)-mandelate via a two-base mechanism, but ethyl esters are metabolized via hydrolysis rather than direct racemization .
Enantiomer Resolution in Chiral Frameworks
Compound | Framework | e.e. (%) | Notes | Reference |
---|---|---|---|---|
This compound | CMOM-5[BF4] | 78.4 | Superior to DyNaL framework (64.3% e.e.) | |
Mthis compound | CMOM-5[BF4] | 82.6 | Higher e.e. due to better fit in binding sites |
Metabolic and Enzymatic Behavior
Thermodynamic and Kinetic Properties
- Hydrogen Affinity : Ethyl benzoylformate exhibits ΔHHA = −34.8 kcal/mol, facilitating its reduction to ethyl mandelate in catalytic transfer hydrogenation .
- Hydrolysis Rate : Ethyl mandelate is hydrolyzed by guinea pig liver esterase, but tissues incapable of hydrolyzing atropine can cleave it, indicating substrate specificity distinct from bulkier esters .
Biological Activity
Ethyl (S)-(+)-mandelate, the ethyl ester of (S)-mandelic acid, is a chiral organic compound with significant potential in various biological and chemical applications. Its unique properties make it a valuable chiral building block in asymmetric synthesis and pharmaceutical development. This article explores the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Boiling Point : 107 °C
- Flash Point : 110 °C
- Specific Rotation : [α]20/D = +137° (C=1, CHCl₃) .
Enzymatic Studies
A significant focus has been on the enzymatic behavior of this compound:
- Lipase Catalysis : Research indicates that this compound serves as a substrate for various lipases, which catalyze its hydrolysis and transesterification reactions. The efficiency of these reactions can vary based on the specific enzyme used, influencing the yield and selectivity of products .
Therapeutic Applications
- Anticonvulsant Agents : this compound is used as a precursor for synthesizing N-benzyl 2-phenylacetamide derivatives, which have demonstrated anticonvulsant properties. This suggests potential therapeutic applications in treating epilepsy and related disorders .
Comparative Studies
A comparative study involving mandelic acid derivatives highlighted the differences in biological activity between various enantiomers:
- Glycosylation Reactions : A study demonstrated that ethyl (R) and (S) mandelates could be used in stereoselective glycosylation reactions, yielding diverse compounds with varying biological activities .
Research Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Ethyl (S)-(+)-mandelate with high enantiomeric excess (ee)?
this compound can be synthesized via Fischer esterification of (S)-mandelic acid with ethanol under acid catalysis. details a procedure using thionyl chloride (SOCl₂) to drive the reaction, yielding 82–86% purity after distillation (144–145°C/16 mm Hg). Key variables include stoichiometric ratios (e.g., 0.75 moles ethyl mandelate to 0.82 moles SOCl₂) and reflux duration (30 minutes post-reflux). To enhance ee, chiral resolution via enzymatic hydrolysis (e.g., lipase N435 in ionic liquids) is recommended .
Q. How can the enantiopurity of this compound be analytically validated?
Enantiopurity is typically assessed using chiral HPLC or GC with cyclodextrin-based columns. For example, highlights the use of AKR enzymes to evaluate enantioselectivity toward ethyl mandelate, with product configurations analyzed via polarimetry or NMR. Cross-validation with synthetic standards (e.g., Sigma-Aldrich’s 99% ee product, ) ensures accuracy .
Q. What enzymatic systems are effective for kinetic resolution of ethyl mandelate racemates?
Lipases such as Candida antarctica lipase B (CALB, N435) and Candida cylindracea (CCL) show high enantioselectivity in transesterification or hydrolysis. demonstrates that Novozym 435 in n-butanol achieves enantiomeric ratios (E) >20 for (S)-enantiomer retention. Ionic liquids (e.g., [BMIM][PF₆]) enhance enzyme stability and reaction rates ( ). Methodological optimization includes solvent selection, temperature (30–45°C), and water activity control .
Advanced Research Questions
Q. How do catalytic mechanisms differ between lipase-mediated and transition-metal-catalyzed reactions involving ethyl mandelate?
- Lipase-mediated : and describe a two-step mechanism: (1) acylation of the serine residue in the lipase active site, forming an acyl-enzyme intermediate, and (2) nucleophilic attack by water or alcohol. Enantioselectivity arises from steric constraints in the enzyme’s chiral pocket.
- Transition-metal catalysis : and report osmium(0)-catalyzed C–C coupling with α-olefins, proceeding via oxidative cyclization. The stereochemical outcome depends on ligand design (e.g., XPhos) and substrate coordination geometry. Comparative studies require kinetic isotope effects (KIE) and DFT modeling to resolve mechanistic ambiguities .
Q. What strategies address contradictions in substrate specificity across microbial mandelate pathways?
reviews microbial metabolism diversity, noting Pseudomonas putida MDH oxidizes (S)-mandelate but not (R)-enantiomers. Contradictions arise in yeasts (e.g., Rhodotorula spp.) that exhibit dual specificity. To reconcile discrepancies:
- Perform site-directed mutagenesis on MDH’s FMN-binding domain ( ).
- Use isotopic tracing (¹³C-mandelate) to map metabolic flux in mixed cultures.
- Compare kinetic parameters (Km, Vmax) across homologs via Lineweaver-Burk plots .
Q. How can ethyl mandelate serve as a chiral auxiliary in stereoselective glycosylation?
demonstrates its use in synthesizing glucosyl donors with (R)- or (S)-ethoxycarbonyl benzyl groups. The protocol involves BF₃·Et₂O-catalyzed epoxide opening with ethyl mandelate, achieving 48% yield for trans-diaxial products. Key considerations:
- Solvent polarity (dichloromethane vs. toluene) impacts stereochemical outcome.
- Auxiliary removal via hydrogenolysis (Pd/C, H₂) preserves glycosidic bond integrity.
- Chiral HPLC monitors auxiliary incorporation efficiency .
Q. Methodological Challenges and Solutions
Q. Data Interpretation Guidelines
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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